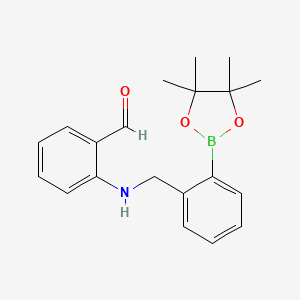
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde is an organic compound that features a benzaldehyde group attached to an amino group, which is further connected to a benzyl group substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde typically involves multiple steps. One common method starts with the preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl benzene, which is then subjected to a series of reactions to introduce the benzyl and amino groups, followed by the formation of the benzaldehyde group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde involves its functional groups:
Aldehyde Group: Can form Schiff bases with amines, which are important in various biochemical processes.
Amino Group: Can act as a nucleophile in substitution reactions.
Dioxaborolan Group: Can participate in borylation reactions, which are useful in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
Uniqueness
2-((2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)amino)benzaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications in different fields.
Properties
Molecular Formula |
C20H24BNO3 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylamino]benzaldehyde |
InChI |
InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)17-11-7-5-9-15(17)13-22-18-12-8-6-10-16(18)14-23/h5-12,14,22H,13H2,1-4H3 |
InChI Key |
XERUCFUKIUQUKF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















